13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chlorinated phenoxy and pyrimidinone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps. The initial step typically includes the preparation of the chlorophenoxy intermediate, which is then subjected to further reactions to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like thionyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxy derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A related compound with similar structural features but different applications.
2-methyl-4-chlorophenoxyacetic acid: Another similar compound used as a herbicide.
Uniqueness
8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is unique due to its complex structure and potential for diverse applications. Its combination of chlorinated phenoxy and pyrimidinone groups sets it apart from other related compounds.
Properties
IUPAC Name |
13-chloro-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c1-21(2,29-15-6-3-13(22)4-7-15)20(28)25-10-9-17-16(12-25)19(27)26-11-14(23)5-8-18(26)24-17/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIYHAFCNZOBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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